
4-Bromopyridazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromopyridazine hydrochloride is a chemical compound with the molecular formula C5H4BrN·HCl . It has a molecular weight of 194.46 . It is a solid substance and is usually white to almost white in color .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringBrC1=CN=NC=C1 . The InChI representation is InChI=1S/C4H3BrN2/c5-4-1-2-6-7-3-4/h1-3H . Physical And Chemical Properties Analysis
This compound is a solid substance . It is usually white to almost white in color . The molecular weight is 194.46 .科学的研究の応用
Polyelectrolytes Research
4-Bromopyridazine hydrochloride has been studied in the context of polyelectrolytes. Fuoss and Strauss (1948) explored poly-4-vinylpyridonium chloride and poly-4-vinyl-N-n-butylpyridonium bromide, demonstrating the behavior of these compounds in water and alcoholic solutions. Their findings contribute to understanding the chain structure and dissociation properties of these polyelectrolytes (Fuoss & Strauss, 1948).
Synthesis of Hetarylpyranopyridazines
In a study by Abdel-Megid et al. (2009), this compound was used in the synthesis of new hetarylpyranopyridazines, demonstrating its utility in creating a variety of pyridazine derivatives. This research contributes to the broader field of organic chemistry, specifically in the synthesis of heterocyclic compounds (Abdel-Megid et al., 2009).
Farnesyl Protein Transferase Inhibitors
Mallams et al. (1998) included this compound in their research on inhibitors of farnesyl protein transferase. They synthesized various derivatives to explore the structure-activity relationship of these inhibitors, contributing to medical chemistry and potential therapeutic applications (Mallams et al., 1998).
Arylation Studies
Sotelo and Raviña (2002) utilized this compound in their study on the regioselective arylation of pyridazine derivatives. This research is significant for understanding the pharmacological utility of pyridazine derivatives (Sotelo & Raviña, 2002).
Antiplatelet Aggregation Activity
Youssef et al. (2011) studied novel substituted-piperazine analogues, including this compound, for their antiplatelet aggregation activity. This contributes to the development of new therapeutic agents in cardiovascular medicine (Youssef et al., 2011).
Drug-Surfactant Interactions
Amin et al. (2020) investigated the interactions of cationic surfactants with drugs, including promethazine hydrochloride, providing insights into the behavior of these compounds in different conditions, which has implications for pharmaceutical formulation and drug delivery systems (Amin et al., 2020).
Safety and Hazards
作用機序
Target of Action
This compound is a part of a collection of unique chemicals provided to early discovery researchers , and its specific targets within biological systems are still under investigation.
Result of Action
The molecular and cellular effects of 4-Bromopyridazine hydrochloride’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
生化学分析
Biochemical Properties
4-Bromopyridazine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, potentially inhibiting or modifying their activity.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and survival . Additionally, it can modulate signaling pathways such as the MAPK pathway, which is essential for cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One notable mechanism is its ability to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . This inhibition can result in altered cellular responses and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed or excreted . These interactions can affect metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For example, it may be transported into cells via organic cation transporters and subsequently distributed to various organelles where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization helps elucidate its precise mechanisms of action.
特性
IUPAC Name |
4-bromopyridazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2.ClH/c5-4-1-2-6-7-3-4;/h1-3H;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWQGQBIQIMDRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736038 |
Source


|
| Record name | 4-Bromopyridazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314777-62-2 |
Source


|
| Record name | 4-Bromopyridazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate](/img/structure/B1376209.png)

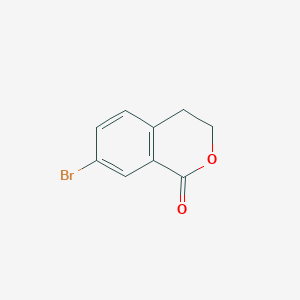
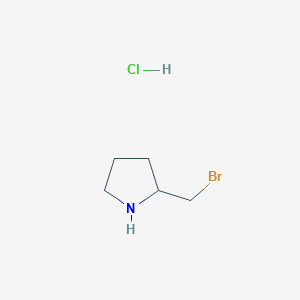
![Benzyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1376214.png)


![3-[2-(Dimethylamino)ethoxy]aniline hydrochloride](/img/structure/B1376219.png)
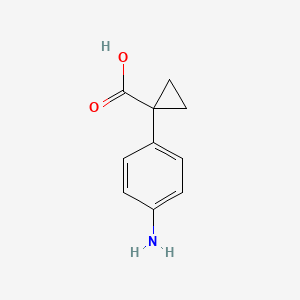
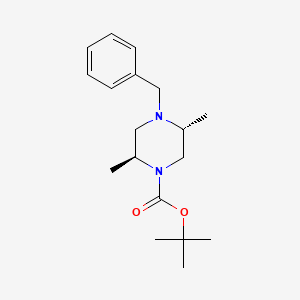
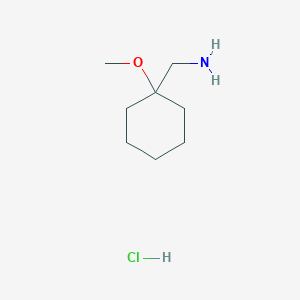
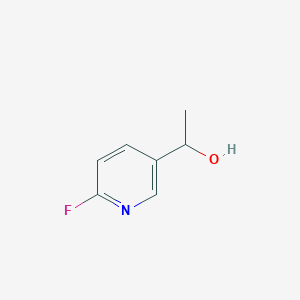
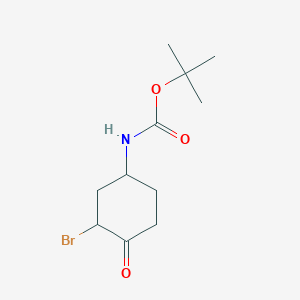
![3-Benzyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B1376230.png)
